Chroman-4-one oxime

Overview

Description

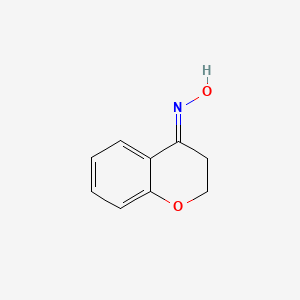

Chroman-4-one oxime is a derivative of chroman-4-one, a significant structural entity in the class of oxygen-containing heterocycles. Chroman-4-one itself acts as a major building block in a large class of medicinal compounds, exhibiting a broad variety of biological and pharmaceutical activities . The oxime derivative is formed by the reaction of chroman-4-one with hydroxylamine, resulting in the formation of an oxime group (-C=N-OH) at the carbonyl position.

Mechanism of Action

Target of Action

Chroman-4-one oxime is a derivative of Chroman-4-one, a heterobicyclic compound that acts as a building block in medicinal chemistry . It exhibits significant variations in biological activities .

Mode of Action

Chroman-4-one and its derivatives are known to interact with various biological targets, leading to a broad spectrum of biological and pharmaceutical activities . The absence of a double bond between C-2 and C-3 in Chroman-4-one results in significant variations in biological activities .

Biochemical Pathways

Chroman-4-one and its derivatives are known to affect various biochemical pathways. For instance, they have been associated with the regulation of oxidative stress, which involves the balance between the production of reactive oxygen species (ROS) and the body’s antioxidant defenses . Excessive ROS production or suppression of antioxidants can lead to oxidative stress .

Result of Action

The result of this compound’s action would depend on its specific targets and mode of action. Given the wide range of activities exhibited by Chroman-4-one and its derivatives, the molecular and cellular effects could be diverse . For instance, they could potentially have anticancer effects, inhibit TNF-α, exhibit antivascular activity, and more .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, oxidative stress, which Chroman-4-one and its derivatives are known to regulate, can be affected by several environmental and endogenous factors . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chroman-4-one oxime typically involves the reaction of chroman-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Chroman-4-one oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

Reduction: The oxime group can be reduced to form amines.

Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted chroman-4-one derivatives.

Scientific Research Applications

Chroman-4-one oxime has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Chroman-4-one: The parent compound, lacking the oxime group, but exhibiting similar biological activities.

Flavanones (2-phenyl-4-chromanones): Compounds with a phenyl group at the 2-position, known for their antioxidant and anti-inflammatory properties.

Isoflavanones (3-phenyl-4-chromanones): Compounds with a phenyl group at the 3-position, exhibiting diverse pharmacological activities.

Spirochromanones: Compounds with a spiro linkage, known for their unique structural features and biological activities.

Uniqueness of Chroman-4-one Oxime: this compound stands out due to the presence of the oxime group, which imparts unique chemical reactivity and biological activity. The oxime group can participate in various chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, the oxime derivative may exhibit enhanced biological activity compared to the parent chroman-4-one compound .

Biological Activity

Chroman-4-one oxime is a derivative of the chroman-4-one scaffold, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential, synthetic methods, and specific case studies that demonstrate its efficacy against various diseases.

Overview of this compound

This compound is characterized by the presence of an oxime functional group (-C=N-OH) attached to the chroman-4-one structure. This modification enhances its biological properties, making it a valuable compound in drug discovery and development.

Pharmacological Activities

Chroman-4-one oximes exhibit a range of pharmacological activities, including:

- Anticancer Activity : Several studies have reported that chroman-4-one derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, spirochromanones have shown potent activity against breast and ovarian cancer cells with IC50 values as low as 0.31 μM .

- Anticholinesterase Activity : Compounds derived from chroman-4-one have been synthesized as potential treatments for Alzheimer's disease. Some derivatives demonstrated potent inhibition of acetylcholinesterase (AChE) with IC50 values ranging from 0.122 to 0.207 μM, outperforming established drugs like tacrine .

- Sirtuin Inhibition : Chroman-4-one derivatives have also been identified as selective inhibitors of SIRT2, an enzyme linked to aging and neurodegenerative diseases. These compounds showed low micromolar IC50 values, indicating their potential as therapeutic agents .

Synthetic Methods

The synthesis of chroman-4-one oximes typically involves the following steps:

- Formation of Chroman-4-one : The initial step involves synthesizing the chroman-4-one backbone through various condensation reactions.

- Oxime Formation : The subsequent reaction with hydroxylamine or its derivatives leads to the formation of the oxime group.

This two-step process allows for the introduction of various substituents on the chroman-4-one scaffold, enhancing its biological activity.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of a series of chroman-4-one derivatives on human cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer). The most active compounds exhibited IC50 values less than 1 μM, demonstrating strong potential for further development as anticancer agents .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 0.47 |

| Compound B | A2780 | 0.31 |

Case Study 2: Anticholinesterase Activity

In another study focusing on Alzheimer's disease, a series of 3-(4-(aminoalkoxy)benzylidene)-chroman-4-ones were synthesized and evaluated for their AChE inhibitory activity. The most potent compounds showed sub-micromolar IC50 values, indicating their potential as therapeutic agents for cognitive disorders .

| Compound | AChE IC50 (μM) |

|---|---|

| Compound C | 0.122 |

| Compound D | 0.207 |

Properties

IUPAC Name |

(NE)-N-(2,3-dihydrochromen-4-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-10-8-5-6-12-9-4-2-1-3-7(8)9/h1-4,11H,5-6H2/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWLISSVPQGXNV-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1COC2=CC=CC=C2/C1=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.